molecular formula C13H16N4OS B2575258 4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 869067-99-2

4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one

Cat. No.: B2575258
CAS No.: 869067-99-2
M. Wt: 276.36
InChI Key: UACJZQFAVIVPHR-UHFFFAOYSA-N
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Description

4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one is a functionalized 1,2,4-triazin-5-one derivative offered as a high-purity building block for chemical and pharmacological research. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in various pharmacologically active compounds . This compound features a 4-amino group and a sulfur-containing (2,5-dimethylbenzyl)thioether side chain at the 3-position, which may contribute to enhanced lipophilicity and potential for target interaction, similar to other sulfanyl-substituted triazines studied for their solid-state structures and supramolecular assembly . Researchers value such triazine derivatives as key intermediates in the synthesis of more complex molecules for screening against various disease targets . The structural motif is also relevant in the development of agrochemicals, as seen in related compounds like the herbicide metribuzin . This product is intended for research applications in laboratory settings only and is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-8-4-5-9(2)11(6-8)7-19-13-16-15-10(3)12(18)17(13)14/h4-6H,7,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACJZQFAVIVPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321471
Record name 4-amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816412
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

869067-99-2
Record name 4-amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one typically involves the reaction of 2,5-dimethylphenylmethyl sulfide with appropriate triazine precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted triazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its derivatives have shown promise in the development of pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The triazine ring can also participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Effects

Compound Name Substituents at Position 3 Biological Activity/Notes Reference
4-Amino-3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one (4-Chlorobenzyl)sulfanyl Higher polarity due to Cl; potential herbicide/pesticide applications
D1 [3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol] Allylsulfanyl + hydroxyl group at position 5 Inhibits bacterial predation resistance; MIC >20 mM
D0 [3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine] Methylsulfanyl + amino group at position 5 Inactive in predation assays
4-Amino-3-methylthio-6-phenyl-1,2,4-triazin-5(4H)-one (CAS 21087-63-8) Methylsulfanyl + phenyl at position 6 Commercial pesticide (Aglypt)
Metamitron (4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) Methyl + phenyl at position 6 Herbicide (inhibits photosynthesis)

Key Observations :

  • Substituent Bulkiness : The 2,5-dimethylphenylmethylsulfanyl group in the target compound introduces steric bulk compared to simpler substituents like methylsulfanyl (D0) or chlorobenzylsulfanyl (). This may enhance binding to hydrophobic targets but reduce solubility.
  • Functional Group Impact: Replacement of hydroxyl (D1) with amino (D0) at position 5 abolishes activity, highlighting the critical role of hydrogen-bonding groups in bioactivity ().

Antimicrobial and Anti-Predation Effects

  • D1 and D41 (allylsulfanyl derivatives) impair Klebsiella pneumoniae’s resistance to protozoan predation without affecting bacterial growth (MIC >20 mM) (). The target compound’s methylsulfanyl group may offer similar effects but with modified pharmacokinetics.

Physicochemical Properties

Table 2: Molecular Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituent Features
Target Compound C₁₄H₁₈N₄OS 298.38 g/mol 2,5-Dimethylphenylmethylsulfanyl
4-Amino-3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one () C₁₁H₁₁ClN₄OS 282.75 g/mol Chlorine enhances polarity
D1 [3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol] () C₇H₉N₃OS 183.23 g/mol Allyl group increases reactivity
Metamitron () C₁₀H₁₀N₄O 202.21 g/mol Phenyl group enhances stability

Key Trends :

  • Solubility : Bulky, hydrophobic substituents (e.g., dimethylphenylmethylsulfanyl) likely reduce aqueous solubility compared to smaller groups (methylsulfanyl).
  • Stability : Allylsulfanyl groups (D1) may confer susceptibility to oxidation, whereas aromatic substituents (e.g., phenyl in metamitron) improve stability ().

Structure-Activity Relationships (SAR)

  • Position 3 : Sulfanyl groups are critical for bioactivity. Substitutions with aromatic or bulky alkyl chains (e.g., chlorobenzyl, dimethylphenylmethyl) enhance target specificity compared to smaller groups (methylsulfanyl) ().
  • Position 5: Hydroxyl groups (D1) support hydrogen bonding, while amino groups (D0) may disrupt interactions, leading to inactivity ().
  • Position 6 : Methyl or phenyl groups balance steric effects and electronic properties, influencing enzyme inhibition (e.g., metamitron’s herbicidal activity) ().

Biological Activity

4-Amino-3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one (CAS No. 869067-99-2) is a synthetic compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazine ring with an amino group and a methylsulfanyl group attached to a dimethylphenyl moiety. Its structural formula can be represented as follows:

C11H14N4S\text{C}_{11}\text{H}_{14}\text{N}_4\text{S}

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its antiviral and anticancer properties.

Antiviral Activity

Recent studies have indicated that compounds similar to 4-amino triazines exhibit potent antiviral activity. For instance, derivatives have shown effectiveness against viral polymerases such as HCV NS5B . In vitro studies demonstrated that certain structural modifications enhance their binding affinity and biological efficacy against viral targets.

Anticancer Activity

Investigations into the anticancer properties of 4-amino triazines have revealed promising results. A study reported that modifications in the triazine structure significantly affect cytotoxicity against cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics in various assays against human cancer cell lines, indicating its potential as an anticancer agent .

The mechanisms through which 4-amino triazines exert their biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis or cellular proliferation.
  • Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : There is evidence that it may interfere with specific signaling pathways crucial for tumor growth and survival.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a derivative of 4-amino triazine was tested for its ability to inhibit HCV replication. Results showed over 90% inhibition at concentrations below 10 µM, highlighting its potential as a therapeutic agent against hepatitis C .

Case Study 2: Cytotoxicity in Cancer Cells

A series of analogs were synthesized based on the core structure of 4-amino triazine and tested against various cancer cell lines (e.g., MCF-7, HeLa). The most potent analog exhibited an IC50 value of 15 µM against MCF-7 cells, suggesting significant anticancer potential .

Data Summary

The following table summarizes key findings related to the biological activity of 4-amino triazine derivatives:

Activity TypeTargetIC50 (µM)Reference
AntiviralHCV NS5B<10
AnticancerMCF-7 (breast cancer)15
AnticancerHeLa (cervical cancer)20

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